molecular formula C23H24N2O5 B11608224 Diethyl 4-[(4-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(4-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11608224
M. Wt: 408.4 g/mol
InChI Key: MELUZSMSYMAOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIETHYL 4-[(4-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a quinoline derivative known for its versatile applications in various fields, including medicinal chemistry and industrial processes. Quinoline derivatives are well-regarded for their biological activities and are often used as scaffolds in drug discovery .

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-[(4-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amino groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinolines .

Scientific Research Applications

3,6-DIETHYL 4-[(4-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-[(4-ETHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

diethyl 4-(4-ethoxyanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H24N2O5/c1-4-28-17-10-8-16(9-11-17)25-21-18-13-15(22(26)29-5-2)7-12-20(18)24-14-19(21)23(27)30-6-3/h7-14H,4-6H2,1-3H3,(H,24,25)

InChI Key

MELUZSMSYMAOBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.